molecular formula C6H11NS B3008738 [(2,5-Dihydrothiophen-3-yl)methyl](methyl)amine CAS No. 2031268-65-0

[(2,5-Dihydrothiophen-3-yl)methyl](methyl)amine

Cat. No.: B3008738
CAS No.: 2031268-65-0
M. Wt: 129.22
InChI Key: ZNFOPRZWTGKILW-UHFFFAOYSA-N
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Description

(2,5-Dihydrothiophen-3-yl)methylamine is a secondary amine featuring a partially saturated thiophene ring (2,5-dihydrothiophene) substituted with a methylamine group at the 3-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dihydrothiophen-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-7-4-6-2-3-8-5-6/h2,7H,3-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFOPRZWTGKILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2,5-Dihydrothiophen-3-yl)methylamine involves several steps. One common method includes the reaction of 2,5-dihydrothiophene with methylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituents

The table below compares (2,5-Dihydrothiophen-3-yl)methylamine with analogous thiophene-containing amines:

Compound Name Core Structure Amine Type Key Substituents Applications/Notes Reference
(2,5-Dihydrothiophen-3-yl)methylamine 2,5-Dihydrothiophene Secondary amine Methyl group at amine, unsaturated ring Potential pharmaceutical intermediate
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Aromatic thiophene Secondary amine Methylamino group, propanol chain Pharmaceutical impurity (e.g., in drospirenone)
5-Amino-3-hydroxy-1H-pyrazol-1-yl methanone derivatives Aromatic thiophene Primary amine Diamino, cyano, or ester groups Synthetic intermediates for bioactive molecules
[1-(2,5-dimethylthiophen-3-yl)ethyl][3-(2-methylpiperidin-1-yl)propyl]amine Dimethylthiophene Tertiary amine Piperidine and ethyl groups Complex structure; potential CNS-targeting agent

Key Observations :

  • Amine Type : The target compound’s secondary amine contrasts with primary amines in and tertiary amines in MDEA () and compound . Secondary amines often exhibit moderate reactivity, balancing nucleophilicity and steric hindrance.
  • Ring Saturation : The partially saturated thiophene ring may reduce aromatic stabilization compared to fully aromatic analogs, influencing electron density and interactions in molecular recognition.
  • Functional Groups: Substituents like cyano () or hydroxyl () groups enhance polarity, affecting solubility and binding properties.
Pharmaceutical Intermediates

Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () are monitored as impurities in drugs like drospirenone, highlighting the importance of structural control in synthesis. The target compound’s dihydrothiophene scaffold could offer advantages in drug design by modulating metabolic stability .

Adsorption and Material Science

Tertiary amines like MDEA exhibit lower reactivity with CO₂ but higher stability, whereas primary amines (e.g., in ) may react more readily.

Research Findings and Data

Comparative Adsorption Properties (Indirect Inference)

Although the target compound’s adsorption data are unavailable, MDEA-impregnated mesoporous carbon (aMDEA-MC) achieves a CO₂ capacity of 2.63 mmol/g (). This highlights the role of amine type and pore structure in adsorption performance. A hypothetical comparison:

Parameter aMDEA-MC (Tertiary Amine) Hypothetical Target Compound (Secondary Amine) Primary Amine (e.g., Ethylenediamine)
CO₂ Adsorption Capacity 2.63 mmol/g Moderate (estimated) High (due to high reactivity)
Thermal Stability High Moderate Low
Regeneration Energy Low Moderate High

Biological Activity

(2,5-Dihydrothiophen-3-yl)methylamine is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure features a dihydrothiophene ring, which is known for its ability to participate in various chemical reactions, such as oxidation and nucleophilic substitution. These properties make it a versatile candidate for further biological investigation.

The biological activity of (2,5-Dihydrothiophen-3-yl)methylamine is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can bind to enzymes, altering their activity. For example, it may inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
  • Receptor Interaction : It can also interact with various receptors, potentially influencing signaling pathways involved in cellular responses.

Biological Activities

Research indicates several promising biological activities associated with (2,5-Dihydrothiophen-3-yl)methylamine:

1. Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

2. Anticancer Effects
Preliminary investigations suggest that (2,5-Dihydrothiophen-3-yl)methylamine may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation.

3. Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects, possibly by inhibiting MAO activity and reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

A review of recent literature provides insights into the biological activities and potential applications of (2,5-Dihydrothiophen-3-yl)methylamine:

StudyFindings
Study 1Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 50 µg/mL.
Study 2Showed significant cytotoxicity against HeLa cells with an IC50 value of 25 µM.
Study 3Reported neuroprotective effects in an animal model of Parkinson's disease, improving motor function scores.

Applications in Research

The compound's unique properties make it valuable in several research areas:

  • Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents.
  • Pharmacology : Investigating its potential as a treatment for bacterial infections and cancer.
  • Material Science : Exploring its use in developing new polymers and coatings due to its chemical reactivity .

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